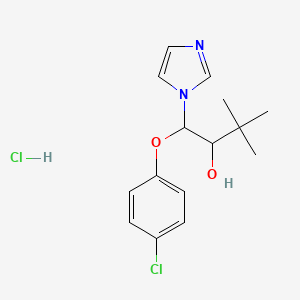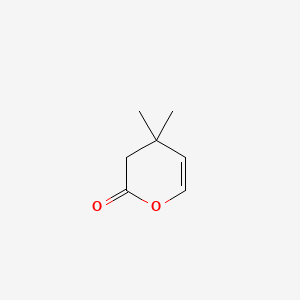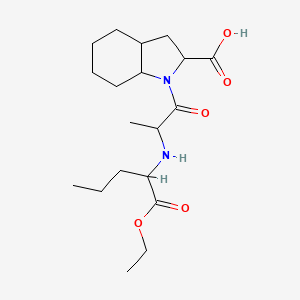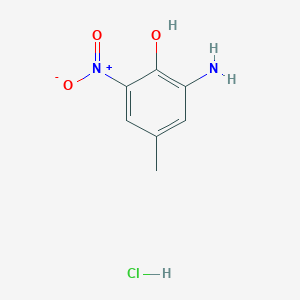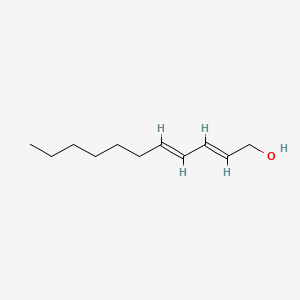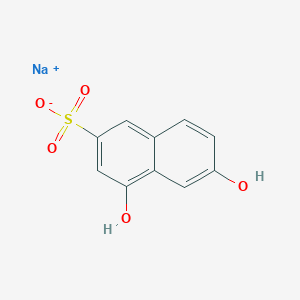
sodium;4,6-dihydroxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has shown promise in neuroregenerative and neuroprotective therapies, making it a valuable subject of research.
Preparation Methods
The synthesis of sodium;4,6-dihydroxynaphthalene-2-sulfonate involves several steps, typically starting with the preparation of the core structure followed by functionalization to achieve the desired chemical properties. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
sodium;4,6-dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
sodium;4,6-dihydroxynaphthalene-2-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of endothelin-B receptor agonists. In biology and medicine, it has been investigated for its potential to treat neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease . Its neuroprotective and neuroregenerative properties make it a promising candidate for developing new therapeutic agents. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;4,6-dihydroxynaphthalene-2-sulfonate involves its binding to endothelin-B receptors, which are widely distributed in the brain and other tissues. By activating these receptors, the compound can influence various physiological processes, including the regulation of blood pressure, neurotransmitter release, and hormone secretion . The molecular targets and pathways involved in its action are complex and involve multiple signaling cascades that ultimately lead to its neuroprotective and neuroregenerative effects.
Comparison with Similar Compounds
sodium;4,6-dihydroxynaphthalene-2-sulfonate can be compared with other endothelin-B receptor agonists, such as bosentan and ambrisentan. While these compounds share similar mechanisms of action, this compound is unique in its specific binding affinity and efficacy in neuroregenerative applications . Other similar compounds include macitentan and sitaxentan, which are also used to treat conditions related to endothelin receptor activity . The uniqueness of this compound lies in its potential for treating neuropsychiatric disorders, which sets it apart from other compounds in this class.
Properties
IUPAC Name |
sodium;4,6-dihydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKTXVDOGQVIJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
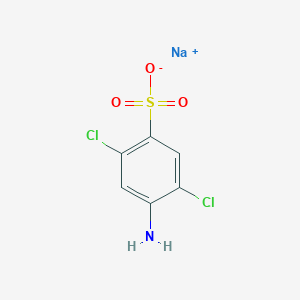
![sodium;2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B7823724.png)
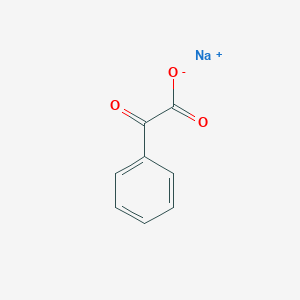
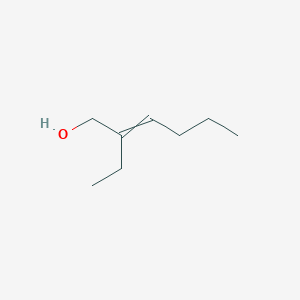

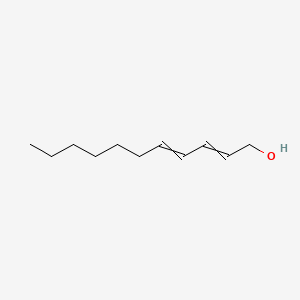
![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7823759.png)


